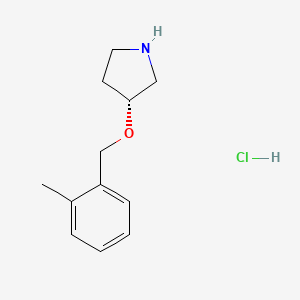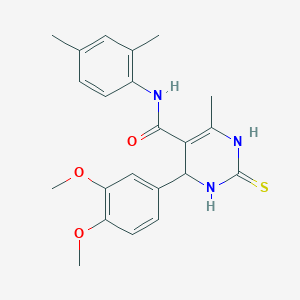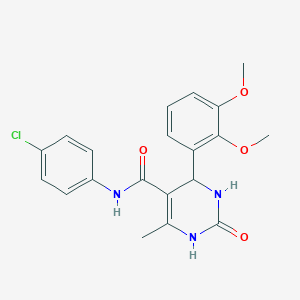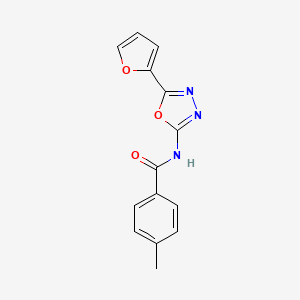
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride, also known as MBP hydrochloride, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been widely used in scientific research for its potential therapeutic effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (R)-3-((2-Methylbenzyl)oxy)pyrrolidine hydrochloride and its derivatives have been explored in various synthetic chemistry studies. One study discusses the synthesis of chiral 3-substituted-3-aminomethyl-pyrrolidines, starting from related pyrrolidinones. The chiral α-methylbenzyl functionality is highlighted for its role as both a nitrogen-protecting group and a chiral auxiliary in these compounds (Suto, Turner, & Kampf, 1992).
- Another study details the synthesis of the four stereoisomers of several 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in the preparation of quinolone antibacterials. This research underscores the compound's significance in the development of specific pharmaceutical agents (Schroeder et al., 1992).
Biological and Medicinal Research
- In medicinal chemistry, some derivatives of (R)-3-((2-Methylbenzyl)oxy)pyrrolidine have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Certain compounds in this category have shown promise as dual inhibitors of prostaglandin and leukotriene synthesis, with potential applications in treating inflammation (Ikuta et al., 1987).
- The compound has also been used in the synthesis of novel pyrrolidine alkaloids from the root barks of Orixa japonica. These alkaloids exhibit larvicidal and nematicidal activities, demonstrating potential for development into natural larvicides and nematicides (Liu et al., 2016).
Applications in Drug Development
- A specific derivative, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169), has been identified as a novel intravenous glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator. This compound has potential applications in the treatment of major depressive disorder, showcasing the clinical relevance of these derivatives (Bristow et al., 2017).
Propriétés
IUPAC Name |
(3R)-3-[(2-methylphenyl)methoxy]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-3-5-11(10)9-14-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBVUVMWBZPSCM-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CO[C@@H]2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)

![(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone](/img/structure/B2412112.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)
![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)





